Leaving Group Reactivity Hierarchy: Bromoethyl vs. Chloroethyl vs. Iodoethyl Tetrazoles in SN2 Transformations
The bromide leaving group of CAS 606149-13-7 provides an intermediate reactivity profile between the slower chloride analog (1-(2-chloroethyl)-1H-tetrazole, CAS 15284-27-2) and the less shelf-stable iodide analog (1-(2-iodoethyl)-1H-tetrazole, CAS 606149-14-8). In textbook SN2 kinetics for primary alkyl halides, the relative rate ratio is approximately I⁻ (10⁴) : Br⁻ (6 × 10¹) : Cl⁻ (1) relative to methyl halide benchmarks [1]. This means CAS 606149-13-7 is expected to undergo nucleophilic displacement approximately 50–60 times faster than the chloro analog under identical conditions, while avoiding the thermal lability and light sensitivity characteristic of the iodo analog. The iodoethyl congener (MW 224.00 vs. 177.00 for the bromo compound) additionally bears a higher mass penalty for applications where atom economy or final product molecular weight is constrained .
| Evidence Dimension | Relative SN2 reaction rate (primary alkyl halide benchmark) |
|---|---|
| Target Compound Data | Relative rate ~60 (bromide leaving group; 1-(2-bromoethyl)-1H-tetrazole, MW 177.00) |
| Comparator Or Baseline | Chloro analog: relative rate ~1 (1-(2-chloroethyl)-1H-tetrazole, MW 132.55); Iodo analog: relative rate ~10⁴ (1-(2-iodoethyl)-1H-tetrazole, MW 224.00) |
| Quantified Difference | Approximately 60-fold faster SN2 displacement vs. chloro analog; approximately 160-fold slower vs. iodo analog, but with superior thermal and photolytic stability |
| Conditions | Classical SN2 kinetics benchmarked with primary alkyl halides in polar aprotic solvents [1] |
Why This Matters
For procurement decisions, the bromoethyl compound offers the optimal compromise between reactivity (fast enough for room-temperature alkylations without catalysts) and shelf stability, making it the preferred balance for multi-step synthetic sequences where premature dehalogenation of the iodo analog would reduce overall yield.
- [1] Anslyn EV, Dougherty DA. Modern Physical Organic Chemistry. University Science Books; 2006. Chapter 7, Table 7.1 (Relative SN2 Reactivity of Methyl Halides). View Source
